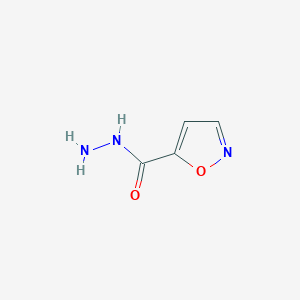

5-异恶唑甲酸酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isoxazolecarboxylic acid hydrazide is a chemical compound with the molecular formula C4H5N3O2 . It is also known as isoxazole-5-carboxylic acid hydrazide.

Synthesis Analysis

The synthesis of hydrazones, which includes 5-Isoxazolecarboxylic acid hydrazide, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis

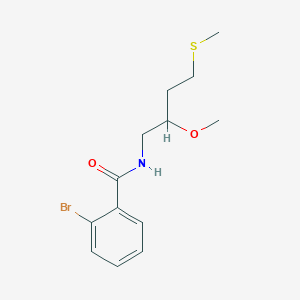

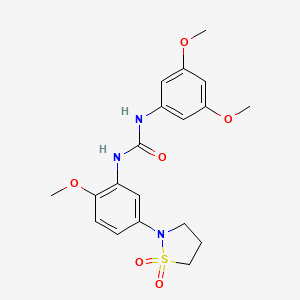

The 2D chemical structure image of 5-Isoxazolecarboxylic acid hydrazide is also called a skeletal formula, which is the standard notation for organic molecules . It contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Isoxazole .Chemical Reactions Analysis

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, the synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .Physical And Chemical Properties Analysis

5-Isoxazolecarboxylic acid hydrazide has a slightly yellow powder form . It is slightly soluble in water and is moisture sensitive . The melting point is 144-148 °C (lit.) and the boiling point is 211.74°C (rough estimate) .科学研究应用

免疫调节特性

5-异恶唑甲酸酰肼表现出显着的免疫调节作用。研究表明它具有调节胸腺和外周淋巴器官中 T 淋巴细胞亚群的能力。它还通过增加产生溶血抗绵羊红细胞抗体的细胞和增加总和 2-巯基乙醇抗血凝素的水平来增强体液免疫反应 (Drynda 等人,2015)。

体外免疫调节活性

体外研究证实了该化合物的免疫调节特性。它已被证明可以刺激脾脏和肠系膜淋巴结的淋巴细胞增殖,并增强小鼠腹腔巨噬细胞产生白细胞介素 (IL)-1β。这表明在研究新型功能性药物方面具有潜在的用途 (Drynda 等人,2014)。

作用机制

Isoniazid, a drug that contains a hydrazide moiety, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

安全和危害

The safety data sheet for a similar compound, 5-Phenylisoxazole-3-carboxylic acid hydrazide, indicates that it is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

未来方向

Recent research has shown that hydrazide–hydrazones, including 5-Isoxazolecarboxylic acid hydrazide, possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . This has stimulated interest in developing methodologies for their synthesis . Future research may focus on developing new eco-friendly synthetic strategies for these compounds .

属性

IUPAC Name |

1,2-oxazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-2-6-9-3/h1-2H,5H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIRJOSEKNCAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)

![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)

![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)

![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)